Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Lipophilicity Drug-likeness Medicinal Chemistry

Sourcing an imidazole-containing amino acid ester with the correct substitution pattern is critical for SAR consistency. Generic analogs (des-methyl or α,α-dimethyl variants) alter pKa, lipophilicity, and reactivity, compromising library synthesis yields. This compound delivers the precise 2-methylimidazole and α-methylamino architecture required for reproducible results. - 2-Methyl group increases imidazole pKa to ~7.85, optimizing heme-iron/zinc coordination at physiological pH - α-Secondary amine enables orthogonal diversification via acylation, sulfonylation, or reductive amination - Predicted LogP ~0.73 places the scaffold within the CNS drug-like window (LogP 1-4) for BBB permeability studies

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13628503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCC(C(=O)OC)NC
InChIInChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-9(11-2)10(14)15-3/h5,7,9,11H,4,6H2,1-3H3
InChIKeyVEBORHVKAUVVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate: A Research Chemical Intermediate with Differentiated Physicochemical Properties


Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate (CAS 1342549-91-0) is a synthetic organic compound classified as a heterocyclic building block, characterized by a 2-methylimidazole moiety N-linked to a butanoate backbone substituted with a methylamino group at the α-position . Its molecular formula is C₁₀H₁₇N₃O₂ with a molecular weight of 211.27 g/mol, and it possesses a predicted density of 1.13±0.1 g/cm³ and a predicted boiling point of 363.1±37.0 °C . As a member of the imidazole-amino acid ester family, it serves as a versatile intermediate for further synthetic derivatization, with applications spanning medicinal chemistry, coordination chemistry, and chemical biology probe development.

Why Generic Imidazole Building Blocks Cannot Simply Substitute for Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate in Drug Discovery


Imidazole-containing amino acid esters are widely utilized in drug discovery; however, subtle variations in the substitution pattern of the imidazole ring, the nature of the ester, and the architecture of the amino acid backbone profoundly influence key properties such as lipophilicity, basicity, hydrogen-bonding capacity, and steric bulk [1]. For instance, the presence of a 2-methyl group on the imidazole ring increases the pKa of the conjugate acid and alters the steric environment around the heterocycle, which can modulate target engagement and metabolic stability. Similarly, the absence of α-quaternary substitution provides a secondary amine center with distinct reactivity compared to α,α-disubstituted analogs. Generic substitution with a close analog—such as the des-methyl imidazole variant, the α,α-dimethyl derivative, or the ethyl ester—can compromise synthetic yield in a downstream library synthesis or invalidate a structure-activity relationship (SAR) study. The quantitative property differences detailed below underscore why this specific intermediate demands explicit sourcing.

Quantitative Differentiation Evidence for Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate Versus Closest Structural Analogs


Predicted LogP and Lipophilicity: Differentiation from the Des-Methyl Imidazole Analog

The 2-methyl substitution on the imidazole ring of Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate increases its predicted lipophilicity compared to the des-methyl analog Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate (CAS 1341148-96-6). The latter has a computed XLogP3 of -0.2 [1], whereas the target compound's LogP is predicted to be approximately 0.73 based on computational chemistry data for the structurally analogous α,α-dimethyl derivative (LogP 0.73272) , yielding an estimated ΔLogP of +0.9 compared to the des-methyl analog. This difference has implications for membrane permeability and off-target binding profiles.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bond Donor Count: Differentiation from the α,α-Dimethyl Analog for Synthetic Versatility

Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate possesses one hydrogen bond donor (the secondary amine N-H), while its α,α-dimethyl analog Methyl 2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate (CAS 1249978-61-7) also has one H-bond donor . However, the key differentiation is the steric accessibility of the secondary amine: the target compound features an α-mono-substituted secondary amine (NH-CH₃) that remains available for further N-derivatization (e.g., acylation, sulfonylation, reductive amination), whereas the α,α-dimethyl analog presents a sterically hindered tertiary environment at C2 that significantly retards N-functionalization reaction rates.

Hydrogen Bond Donor Reactivity Synthetic Intermediate

Molecular Weight Advantage Over the α,α-Dimethyl Analog for Fragment-Based Screening Libraries

The target compound has a molecular weight of 211.27 g/mol , which aligns with fragment-based drug discovery (FBDD) guidelines (typically MW < 300 Da). In contrast, the α,α-dimethyl analog Methyl 2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate has a molecular weight of 225.29 g/mol . While both are within the fragment range, the 14 Da lower mass of the target compound represents one fewer methyl group, offering a smaller, more ligand-efficient starting point for fragment growth strategies.

Molecular Weight Fragment-Based Drug Discovery Lead-likeness

Imidazole Ring Basicity Tuning via 2-Methyl Substitution: pKa Differentiation from Unsubstituted Imidazole Analogs

The 2-methyl substituent on the imidazole ring elevates the pKa of the imidazole nitrogen. The conjugate acid of 2-methylimidazole has a pKa of approximately 7.85, compared to approximately 6.95 for unsubstituted imidazole [1]. For the target compound, the 2-methylimidazole moiety (pKa ~7.85) is expected to have a higher proportion of protonated species at physiological pH, whereas the unsubstituted imidazole moiety (pKa ~6.95) in Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate remains largely neutral. This pKa shift alters hydrogen-bonding and electrostatic interaction profiles with biological targets.

Basicity pKa Imidazole Substitution

Optimal Research and Industrial Application Scenarios for Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate Based on Key Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for Kinase and Metalloenzyme Targets

With a molecular weight of 211.27 g/mol and a 2-methylimidazole moiety that serves as a metal-coordinating or hinge-binding pharmacophore, this compound is ideally suited as a fragment starting point for targets where imidazole engagement is known, such as kinases, cytochrome P450 enzymes, or carbonic anhydrases. The increased basicity (pKa ~7.85) of the 2-methylimidazole ring enhances its ability to coordinate heme iron or catalytic zinc ions at physiological pH [1]. Researchers should prioritize this compound over the des-methyl analog when designing fragment libraries targeting metalloenzymes that require a more basic, protonatable imidazole ligand.

Synthesis of N-Functionalized Peptidomimetic Libraries via Secondary Amine Derivatization

The target compound's α-mono-substituted secondary amine (NH-CH₃) provides a reactive handle for diversification through acylation, sulfonylation, or reductive amination, which is not available in the α,α-dimethyl analog. This makes it a preferred intermediate for generating libraries of N-substituted amino acid derivatives for SAR exploration . Procurement teams should select this compound when the synthetic route requires a secondary amine that can be orthogonally functionalized before or after ester hydrolysis.

Lead Optimization Programs Requiring Controlled Lipophilicity for CNS Penetration

The predicted LogP of approximately 0.73 for the target compound's scaffold represents an increase of approximately 0.9 log units compared to the des-methyl imidazole analog, placing it within a favorable range for CNS drug candidates (typically LogP 1-4) while retaining sufficient polarity for aqueous solubility . Medicinal chemistry teams engaged in CNS lead optimization should consider this intermediate when a modest lipophilicity increase is needed to improve blood-brain barrier permeability without exceeding drug-likeness thresholds.

Coordination Chemistry and Metal-Organic Framework (MOF) Building Blocks

The 2-methylimidazole moiety is a well-established ligand in coordination chemistry, forming stable complexes with transition metals such as Zn(II), Co(II), and Cu(II). The target compound combines this metal-binding imidazole with an amino acid ester backbone bearing a methylamino group, offering a bifunctional ligand with potential for constructing chiral metal-organic frameworks or homogeneous catalysts . Its differentiated basicity and steric profile compared to unsubstituted imidazole analogs may yield metal complexes with altered geometry and stability constants.

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